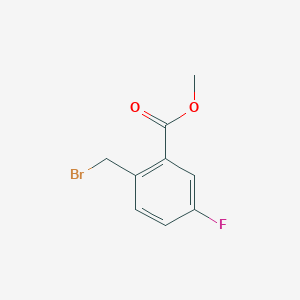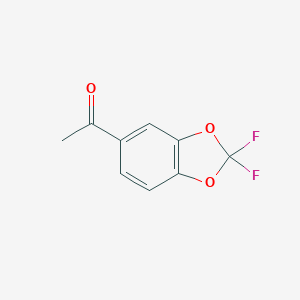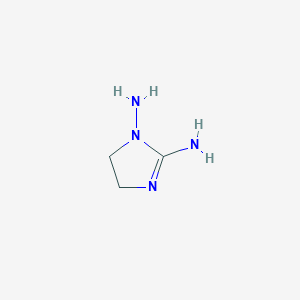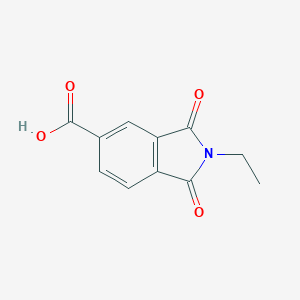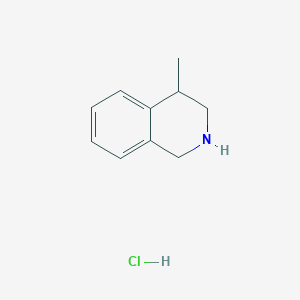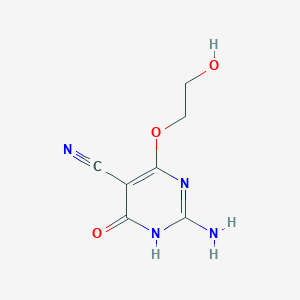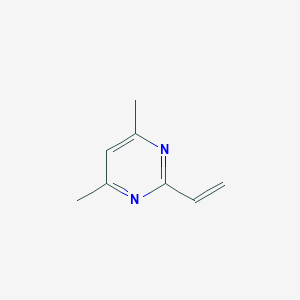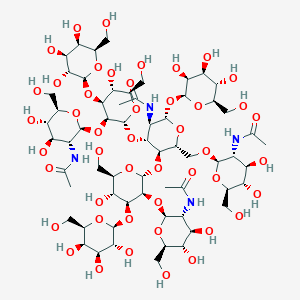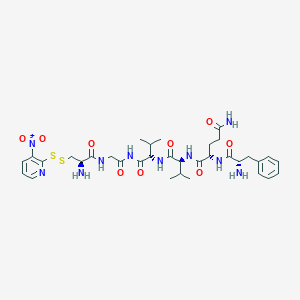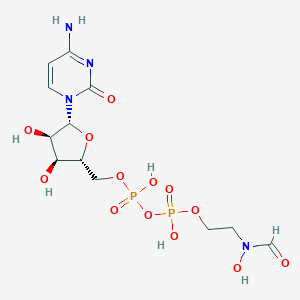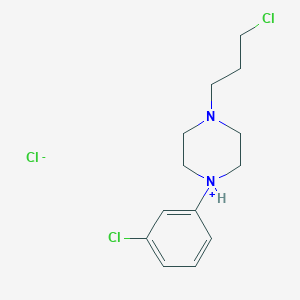![molecular formula C9H14O B144719 Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI) CAS No. 130404-11-4](/img/structure/B144719.png)
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI), commonly known as exo-isobornyl methyl ketone (IBMK), is a ketone compound that has been widely used in various scientific research applications. IBMK is synthesized through a multistep process that involves the reaction between camphor and hydrogen peroxide, followed by the addition of a methyl group.
Mechanism Of Action
The mechanism of action of IBMK is not well understood. However, it is believed that IBMK acts as a Lewis acid catalyst in some reactions. IBMK has also been shown to form complexes with metal ions, which may play a role in its catalytic activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of IBMK are not well studied. However, IBMK has been shown to be relatively non-toxic and non-irritating to the skin and eyes. IBMK has also been shown to be biodegradable and environmentally friendly.
Advantages And Limitations For Lab Experiments
One advantage of using IBMK in lab experiments is its ability to control the stereochemistry of reactions. IBMK is also relatively non-toxic and environmentally friendly. However, IBMK is relatively expensive and may not be readily available in all labs.
Future Directions
There are several future directions for the use of IBMK in scientific research. One area of interest is the development of new synthetic methods using IBMK as a chiral auxiliary. Another area of interest is the use of IBMK in the synthesis of new pharmaceuticals and natural products. Additionally, IBMK may have potential applications in the development of new materials and catalysts.
Synthesis Methods
IBMK is synthesized through a multistep process that involves the reaction between camphor and hydrogen peroxide, followed by the addition of a methyl group. The first step in the synthesis of IBMK involves the oxidation of camphor with hydrogen peroxide to form camphorquinone. The reaction is catalyzed by a metal salt, typically iron or copper. The second step involves the addition of a methyl group to the camphorquinone using a reagent such as dimethyl sulfate or methyl iodide. The resulting product is exo-isobornyl methyl ketone (IBMK).
Scientific Research Applications
IBMK has been widely used in various scientific research applications. One of the primary uses of IBMK is as a chiral auxiliary in asymmetric synthesis. IBMK is used to control the stereochemistry of reactions and to produce enantiomerically pure compounds. IBMK has also been used as a reagent in the synthesis of natural products and pharmaceuticals. Additionally, IBMK has been used as a flavoring agent in the food industry.
properties
CAS RN |
130404-11-4 |
|---|---|
Product Name |
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI) |
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9-/m0/s1 |
InChI Key |
NDZIFIKZHLSCFR-YIZRAAEISA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]2CC[C@@H]1C2 |
SMILES |
CC(=O)C1CC2CCC1C2 |
Canonical SMILES |
CC(=O)C1CC2CCC1C2 |
synonyms |
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)

